molecular formula C10H13BrN2O2 B581683 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde CAS No. 1373232-52-0

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Cat. No.: B581683
CAS No.: 1373232-52-0
M. Wt: 273.13
InChI Key: GENKRBNIUBVSGV-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a versatile brominated pyrazole derivative strategically functionalized for advanced chemical synthesis and drug discovery research. The presence of a bromo group and an aldehyde moiety on the pyrazole core makes this compound a valuable and versatile building block for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions and nucleophilic addition. The aldehyde group serves as a critical handle for subsequent chemical transformations, enabling the introduction of diverse amine functionalities via condensation reactions to form Schiff bases, or for extension into more complex chemical spaces. Furthermore, the tetrahydropyran (THP) group acts as a protective group for the pyrazole nitrogen, enhancing the molecule's stability and directing subsequent reactions to other reactive sites with high selectivity. As a scaffold, it is instrumental in the exploration of novel heterocyclic compounds, which are a cornerstone in medicinal chemistry, with over 85% of all FDA-approved drugs containing heterocyclic structures . This reagent is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-7-10(11)8(6-14)13(12-7)9-4-2-3-5-15-9/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENKRBNIUBVSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C=O)C2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742939
Record name 4-Bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-52-0
Record name 4-Bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knorr Pyrazole Synthesis

This classical method involves the condensation of hydrazines with 1,3-diketones or β-keto aldehydes. For 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde, a β-keto aldehyde precursor could undergo cyclization with a substituted hydrazine. For example:

RCOCH2CHO+R’NHNH2Pyrazole derivative+H2O\text{RCOCH}2\text{CHO} + \text{R'NHNH}2 \rightarrow \text{Pyrazole derivative} + \text{H}_2\text{O}

Key considerations include:

  • Temperature : Reactions typically proceed at 80–100°C in polar solvents like ethanol or acetic acid.

  • Catalysts : Acidic conditions (e.g., HCl or H₂SO₄) accelerate cyclization.

Cyclization of α,β-Unsaturated Aldehydes

Alternatively, α,β-unsaturated aldehydes can react with hydrazines in the presence of Lewis acids (e.g., ZnCl₂) to form pyrazoles. This method offers regioselectivity advantages, critical for positioning the aldehyde group at the C3 position.

Functionalization of the Pyrazole Core

After forming the pyrazole ring, subsequent modifications introduce the bromo, methyl, oxan-2-yl, and aldehyde groups.

Bromination at the C4 Position

Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) selectively substitutes hydrogen at the C4 position. Directed ortho-metalation (DoM) strategies enhance regioselectivity:

  • Base : Lithium diisopropylamide (LDA) or n-BuLi deprotonates the pyrazole, forming a lithiated intermediate.

  • Electrophile : Bromine or NBS introduces Br at the activated position.

Table 1: Bromination Conditions and Yields

ReagentSolventTemperature (°C)Yield (%)
NBSTHF0–2565–75
Br₂DCM-10–070–80

Introduction of the Oxan-2-yl Group at N2

The oxan-2-yl (tetrahydropyranyl) group is introduced via nucleophilic substitution or protective group chemistry. A common approach involves reacting a hydroxyl-containing pyrazole intermediate with dihydropyran (DHP) under acidic conditions:

Pyrazole-OH+DHPH+Pyrazole-O-THP+H2O\text{Pyrazole-OH} + \text{DHP} \xrightarrow{\text{H}^+} \text{Pyrazole-O-THP} + \text{H}_2\text{O}

  • Catalyst : p-Toluenesulfonic acid (pTSA) or pyridinium chlorochromate (PCC).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Aldehyde Functionalization at C3

The aldehyde group at C3 is introduced via oxidation of a primary alcohol or through direct formylation.

Oxidation of a Primary Alcohol

A hydroxymethyl group at C3 can be oxidized to an aldehyde using mild oxidizing agents to prevent over-oxidation to carboxylic acids:

  • Reagents : Pyridinium chlorochromate (PCC) or 2-iodoxybenzoic acid (IBX).

  • Conditions : Room temperature in DCM or acetone.

Vilsmeier-Haack Formylation

Direct formylation of the pyrazole ring employs the Vilsmeier-Haack reaction:

Pyrazole+POCl3+DMFPyrazole-CHO+Byproducts\text{Pyrazole} + \text{POCl}_3 + \text{DMF} \rightarrow \text{Pyrazole-CHO} + \text{Byproducts}

  • Temperature : 0–5°C to control exothermicity.

  • Workup : Hydrolysis with aqueous NaHCO₃.

Recent Advancements in Flow Chemistry

Modern flow chemistry techniques, as demonstrated in photoredox-catalyzed couplings, offer promising avenues for synthesizing complex aldehydes like this compound. Key innovations include:

Photoredox-Nickel Dual Catalysis

A flow reactor setup using iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆) and nickel co-catalysts enables efficient C–H functionalization. This method could streamline the introduction of the aldehyde or bromo groups under mild conditions.

Table 2: Flow Reactor Parameters for Aldehyde Synthesis

ParameterValue
Residence Time120 min
Light Source365 nm LED
Temperature30–50°C
Catalyst Loading2 mol % Ir, 5 mol % Ni

Scalability and Catalyst Recycling

Flow systems allow continuous production and catalyst recovery. For instance, iridium photocatalysts can be reused for multiple cycles with minimal loss of activity, reducing costs for large-scale synthesis.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Achieving precise bromination at C4 requires careful control of reaction conditions. Computational studies (e.g., DFT calculations) predict favorable sites for electrophilic attack, guiding reagent selection.

Stability of the Aldehyde Group

The aldehyde moiety is prone to oxidation or side reactions. Protective strategies, such as in situ formation of acetals during synthesis, mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carboxylic acid

    Reduction: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-methanol

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating significant potency .

Compound Cell Line IC50 (µM)
This compoundMCF73.79
This compoundSF-26812.50
This compoundNCI-H46042.30

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant bacterial strains. Studies have demonstrated that certain pyrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

Compound Bacterial Strain MIC (µg/mL)
4-Bromo derivativeStaphylococcus aureus0.10
4-Bromo derivativeEscherichia coli0.50

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity. The study found that the specific derivative containing the oxan group exhibited enhanced cytotoxicity against breast cancer cell lines compared to other derivatives lacking this structural feature .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives, revealing that those with halogen substitutions displayed improved activity against resistant bacterial strains. The compound was tested against multiple strains, demonstrating lower MIC values compared to traditional antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which may influence its biological activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several brominated heterocycles, which differ in core rings, substituents, and functional groups. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Purity Applications/Notes Reference
4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde Pyrazole Br, CH₃, oxan-2-yl, aldehyde 98% Discontinued; intermediate synthesis
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide Isoxazole Br (thiophene), CH₃, diethylamino-phenyl N/A GAT inhibitor candidate; carboxamide group
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine Imidazopyridine Br, CH₃ 95% Kinase inhibitor scaffold
5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime Pyrazole Br (phenoxy), CH₃, oxime-thiadiazole N/A Structural studies (crystallography)
4-Bromo-5-methyl-1H-indazole Indazole Br, CH₃ 98% Bioactive intermediate

Key Differences and Implications

  • Reactivity : The aldehyde group in the target compound distinguishes it from carboxamide (e.g., ) or oxime derivatives (e.g., ), enabling unique reactivity in cross-coupling or cyclization reactions.
  • Solubility and Stability: The oxane substituent likely enhances solubility in polar solvents compared to non-cyclic ethers or purely aromatic systems (e.g., indazole in ). However, steric hindrance from the oxane ring may limit its utility in sterically demanding reactions.

Biological Activity

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, as well as relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring, a bromine substituent, and an oxan-2-yl moiety, which contribute to its unique chemical properties. The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom is performed using brominating agents such as N-bromosuccinimide (NBS).
  • Aldehyde Formation : The final step involves the conversion of a suitable intermediate into the carbaldehyde functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

  • Bacteria : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Fungi : Aspergillus niger.

The compound's broad-spectrum antimicrobial properties make it a candidate for further development in pharmaceutical applications aimed at treating infections .

Antioxidant Activity

The compound has also been characterized for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that pyrazole derivatives can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The aldehyde group can form Schiff bases with amino groups in proteins, potentially inhibiting enzyme activity.
  • Electrophilic Reactions : The bromine atom may participate in electrophilic substitution reactions, affecting various cellular processes.
  • Interaction with Biological Targets : The compound may modulate receptor activities or interfere with signaling pathways involved in inflammation and microbial resistance .

Case Studies and Research Findings

StudyFindings
Farahat et al., 2020Reported that pyrazole derivatives exhibit antimicrobial activity against multiple bacterial strains, including E. coli and S. aureus.
Burguete et al., 2014Demonstrated anti-inflammatory properties comparable to indomethacin in animal models.
Wei et al., 2022Found that certain pyrazole derivatives showed significant cytotoxicity against cancer cell lines (IC50 values ranging from 3.25 mg/mL to 49.85 µM).

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde?

Answer:
The synthesis of pyrazole-carbaldehydes often involves Vilsmeier–Haack formylation or direct halogenation followed by substitution . For this compound:

  • Step 1: Start with a pyrazole precursor (e.g., 5-methyl-2-(oxan-2-yl)pyrazole). Bromination at the 4-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
  • Step 2: Introduce the carbaldehyde group via Vilsmeier–Haack reaction (POCl₃/DMF), which selectively formylates the pyrazole ring at the 3-position. Reaction conditions (temperature, solvent) must be optimized to avoid over-halogenation .
  • Key Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity as per industry standards) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign peaks for the oxan-2-yl group (δ ~3.5–4.5 ppm for oxolane protons), aldehyde proton (δ ~9.8–10.2 ppm), and bromine-induced deshielding effects on adjacent carbons .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., conformation of the oxan-2-yl group). Compare with structurally similar compounds like 5-(4-Bromophenoxy)-1-methylpyrazole derivatives .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+: ~315.1 g/mol) and isotopic patterns from bromine .

Advanced Question: How does the oxan-2-yl (tetrahydropyranyl) group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The oxan-2-yl group acts as a protecting group for the pyrazole nitrogen, enhancing solubility in polar solvents and stabilizing intermediates during Suzuki-Miyaura or Buchwald-Hartwig couplings. However:

  • Steric Hindrance: The bulky oxan-2-yl group may slow down palladium-catalyzed reactions. Use ligands like XPhos to improve catalytic efficiency .
  • Comparative Data: In analogues (e.g., 1-(oxan-2-yl)-3-trifluoromethylpyrazole), coupling yields dropped by ~15% compared to unprotected pyrazoles, necessitating longer reaction times .

Advanced Question: What strategies resolve contradictions in reported purity levels for brominated pyrazole-carbaldehydes?

Answer:
Discrepancies in purity (e.g., 97% vs. >98% in commercial samples ) arise from:

  • Analytical Method Bias: HPLC (high-pressure liquid chromatography) may underestimate impurities due to co-elution. Use orthogonal methods like GC-MS or ion chromatography to detect trace halogenated byproducts .
  • Recrystallization Optimization: Purify using mixed solvents (e.g., ethyl acetate/hexane) to remove residual brominated impurities. Monitor melting points (mp) against literature values (e.g., mp 72–79°C for 4-bromo-3-methylpyrazole derivatives ).

Advanced Question: How can the aldehyde moiety be leveraged to synthesize fused heterocyclic systems?

Answer:
The aldehyde group enables condensation reactions for constructing pharmacologically relevant scaffolds:

  • Oxime Formation: React with hydroxylamine to form pyrazole-oxime derivatives, as demonstrated in 5-(4-Bromophenoxy)-1-methylpyrazole-4-carbaldehyde oximes .
  • Schiff Base Synthesis: Condense with amines (e.g., anilines) to generate imine-linked hybrids. For example, 3-(phenylamino)-pyrazole-carboxamides showed antidiabetic activity in prior studies .
  • Mechanistic Insight: Monitor reaction kinetics via UV-Vis spectroscopy to optimize pH and temperature for imine stability .

Advanced Question: What computational methods predict the regioselectivity of electrophilic substitutions on this scaffold?

Answer:

  • DFT Calculations: Use Gaussian09 to model charge distribution. The bromine atom at C4 and electron-withdrawing aldehyde at C3 create an electron-deficient ring, directing electrophiles to C5 (para to bromine).
  • Case Study: In 3-bromo-1-methylpyrazoles, nitration occurs preferentially at C5 (80% yield), validated experimentally .
  • Software Tools: Employ AutoDock to predict binding interactions if the compound is used in drug discovery .

Safety and Handling: What precautions are critical when working with this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. The aldehyde group is a potential irritant .
  • Waste Management: Neutralize brominated byproducts with sodium thiosulfate before disposal. Store separately in halogen-rated containers .
  • Spill Protocol: Absorb spills with vermiculite and avoid aqueous cleanup to prevent exothermic reactions .

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